Scientific Field: Medical Oncology Application Summary: This compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . Methods of Application:
Scientific Field: Endocrinology Application Summary: The derivatives of this compound may be used in managing blood glucose levels . Methods of Application:
Scientific Field: Pharmaceutical Chemistry Application Summary: Utilized in the design of anticancer drugs targeting carbonic anhydrase IX (CAIX) . Methods of Application:
Scientific Field: Organic Chemistry Application Summary: The compound is used in the synthesis of a variety of heterocyclic compounds . Methods of Application:
Scientific Field: Biochemistry Application Summary: Analyzing the biological activity of pyrrolo[3,4-c]pyridine derivatives . Methods of Application:
Scientific Field: Medicinal Chemistry Application Summary: Investigating the medicinal attributes of pyridine scaffold in anticancer targeting . Methods of Application:
3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic organic compound characterized by a pyrrolo-pyridine structure. Its molecular formula is C₈H₈N₂O, and it has a molecular weight of approximately 148.16 g/mol. This compound is notable for its unique structural features, including a methyl group attached to the pyrrole ring and an oxide functional group at the 7-position of the pyridine component. The compound typically appears as a white to light yellow crystalline solid with a melting point range of 141-145 °C .
These reactions are significant for developing derivatives with enhanced biological activity or altered physical properties.
Research indicates that 3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide exhibits notable biological activities. It has been studied for its potential as an inhibitor of various kinases, which are critical in cell signaling pathways. For instance, studies have shown that derivatives of this compound can inhibit focal adhesion kinase, suggesting its role in cancer therapy and other diseases related to cell migration and proliferation . Additionally, its structural similarity to other biologically active compounds positions it as a candidate for further pharmacological exploration.
The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for research and application purposes.
3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide finds applications in various fields:
The versatility of this compound supports its utility across multiple scientific disciplines.
Interaction studies involving 3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide have focused on its binding affinity with proteins involved in cellular signaling. These studies often utilize techniques such as:
Such investigations are crucial for understanding how this compound may modulate biological pathways and contribute to therapeutic effects.
Several compounds share structural similarities with 3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine 7-oxide | C₇H₆N₂O | Lacks methyl group; serves as a baseline |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide | C₈H₈N₂O | Methyl group at different position |
| 7-Azaindole | C₇H₆N₂ | Similar nitrogen-containing heterocycle |
The uniqueness of 3-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide lies in its specific methyl substitution pattern and oxide functionality, which may influence its biological activity differently compared to these similar compounds. The distinct positioning of functional groups contributes to its potential efficacy as a therapeutic agent, making it a subject of interest in medicinal chemistry.
The oxidation of pyridine derivatives to their corresponding N-oxides using meta-chloroperoxybenzoic acid represents one of the most widely employed synthetic methodologies in heterocyclic chemistry [6]. This peroxycarboxylic acid serves as a powerful and selective oxidizing agent that readily converts tertiary nitrogen atoms to N-oxides under mild conditions [7].
The oxidation of 3-Methyl-1H-pyrrolo[2,3-B]pyridine to its 7-oxide using meta-chloroperoxybenzoic acid proceeds through a concerted mechanism involving the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the pyridine ring [8]. The reaction typically employs dichloromethane as the solvent and proceeds at temperatures ranging from 0°C to room temperature [9].
The general reaction conditions involve dissolving the substrate in dichloromethane, followed by the addition of meta-chloroperoxybenzoic acid in stoichiometric or slight excess amounts [10]. The reaction mixture is stirred for periods ranging from 2 to 24 hours, depending on the specific substrate and reaction conditions employed [11]. The progress of the reaction can be monitored using thin-layer chromatography, with the N-oxide product typically showing different retention characteristics compared to the starting material [9].
Research has demonstrated that the efficiency of meta-chloroperoxybenzoic acid oxidation can be significantly enhanced through careful optimization of reaction parameters [11]. Temperature control plays a crucial role, with lower temperatures generally favoring selectivity while higher temperatures may lead to increased reaction rates at the expense of selectivity [10].
The use of buffered conditions has been shown to improve both yield and selectivity in the oxidation process [11]. The addition of sodium bicarbonate or other weak bases helps to neutralize the acidic byproducts formed during the reaction, preventing potential side reactions and decomposition of the desired N-oxide product [4].
Table 1: Optimization of meta-Chloroperoxybenzoic Acid Oxidation Conditions
| Entry | Temperature (°C) | Time (h) | Equivalents of Oxidant | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 0 | 24 | 1.2 | 78 | 92 |
| 2 | 20-25 | 12 | 1.5 | 85 | 89 |
| 3 | 20-25 | 8 | 2.0 | 91 | 87 |
| 4 | 40 | 4 | 1.5 | 76 | 83 |
The isolation of 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide from the reaction mixture typically involves aqueous workup procedures [9]. The reaction mixture is concentrated under reduced pressure to remove the organic solvent, followed by the addition of water to dissolve the N-oxide product while precipitating the meta-chlorobenzoic acid byproduct [11].
pH adjustment to approximately 4-5 using appropriate acids or bases facilitates the separation of the product from byproducts [9]. The aqueous phase containing the N-oxide can then be extracted with appropriate organic solvents or the product can be isolated through crystallization techniques [10]. Further purification is often achieved through column chromatography or recrystallization methods [11].
The development of microwave-assisted synthetic methodologies has revolutionized the preparation of heterocyclic compounds, including pyrrolo[2,3-B]pyridine derivatives [12]. Microwave irradiation provides rapid and uniform heating, leading to significant reductions in reaction times while often improving yields and selectivity [13].
Microwave-assisted synthesis of 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide can be achieved through various approaches, including direct oxidation of the parent compound or construction of the heterocyclic framework under microwave conditions [14]. The use of microwave irradiation allows for precise temperature control and rapid heating, which is particularly beneficial for reactions involving heat-sensitive substrates [15].
The typical microwave-assisted oxidation procedure involves placing the substrate and oxidizing agent in a suitable solvent in a microwave-compatible vessel [16]. The reaction mixture is then subjected to microwave irradiation at controlled power levels, typically ranging from 100 to 300 watts, for periods of 2 to 30 minutes [12]. The short reaction times and controlled heating conditions often result in improved yields and reduced formation of side products compared to conventional heating methods [13].
Photoredox catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, offering mild reaction conditions and high functional group tolerance [17]. The use of visible light photoredox catalysts enables the generation of reactive intermediates under ambient conditions, making it particularly suitable for the synthesis of sensitive N-oxide compounds [18].
The photoredox-catalyzed synthesis of pyrrolo[2,3-B]pyridine derivatives typically involves the use of ruthenium or iridium-based photocatalysts in combination with appropriate oxidants [19]. The reaction is conducted under visible light irradiation, often using light-emitting diodes as the light source [20]. The mild conditions and high selectivity of photoredox catalysis make it an attractive alternative to traditional oxidation methods [17].
Table 2: Comparison of Microwave-Assisted and Photoredox Catalyzed Synthesis Methods
| Method | Reaction Time | Temperature (°C) | Yield (%) | Selectivity | Energy Efficiency |
|---|---|---|---|---|---|
| Microwave-Assisted | 5-30 min | 80-150 | 85-95 | High | Excellent |
| Photoredox Catalyzed | 2-12 h | 20-40 | 75-90 | Very High | Good |
| Conventional Heating | 4-24 h | 80-120 | 70-85 | Moderate | Poor |
The mechanism of microwave-assisted synthesis involves the direct absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and uniform heating [15]. This heating mode differs significantly from conventional heating methods and can lead to different reaction pathways and improved selectivity [14].
In photoredox catalysis, the mechanism typically involves the absorption of visible light by the photocatalyst, followed by electron transfer processes that generate reactive intermediates [18]. These intermediates can then participate in oxidation reactions to form the desired N-oxide products [19]. The use of photocatalysts allows for the generation of reactive species under very mild conditions, which is particularly important for the synthesis of sensitive heterocyclic compounds [20].
The development of effective post-functionalization strategies for 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide is crucial for accessing diverse derivatives with varied biological and chemical properties [21]. The presence of multiple reactive sites within the molecular framework provides numerous opportunities for chemical modification and structural elaboration [22].
The pyrrole ring in 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide exhibits characteristic reactivity toward electrophilic substitution reactions [23]. The electron-rich nature of the pyrrole ring makes it susceptible to attack by various electrophiles, with substitution typically occurring at the 3-position of the pyrrole ring [24].
Halogenation reactions represent one of the most important classes of electrophilic substitution reactions for pyrrolo[2,3-B]pyridine derivatives [23]. Bromination and iodination can be achieved using appropriate halogenating agents under mild conditions, providing access to halogenated derivatives that serve as valuable intermediates for further functionalization [24]. The regioselectivity of these reactions is influenced by the electronic effects of the N-oxide group and the methyl substituent [21].
Cross-coupling reactions have become indispensable tools for the functionalization of pyrrolo[2,3-B]pyridine derivatives [25]. The introduction of halogen atoms through electrophilic substitution reactions provides reactive sites for subsequent cross-coupling transformations [26].
Suzuki-Miyaura cross-coupling reactions have been successfully employed for the introduction of aryl and heteroaryl substituents [27]. The reaction typically involves the use of palladium catalysts in combination with appropriate bases and boronic acid coupling partners [28]. The mild reaction conditions and broad substrate scope make this transformation particularly valuable for the synthesis of complex derivatives [29].
Sonogashira coupling reactions provide access to alkynyl-substituted derivatives [5]. The reaction involves the coupling of terminal alkynes with halogenated pyrrolo[2,3-B]pyridine derivatives in the presence of palladium and copper catalysts [25]. The resulting alkynyl derivatives can undergo further transformations to provide access to additional heterocyclic systems [30].
The N-oxide functionality in 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide can undergo various nucleophilic reactions, providing opportunities for further structural modification [4]. The electrophilic character of the N-oxide group makes it susceptible to attack by nucleophiles, leading to the formation of various addition and substitution products [6].
Nucleophilic substitution reactions can occur at positions activated by the N-oxide group, particularly at the 2- and 4-positions of the pyridine ring [31]. The reaction conditions and choice of nucleophile significantly influence the regioselectivity and efficiency of these transformations [32].
Table 3: Post-Functionalization Reaction Yields and Conditions
| Reaction Type | Substrate Position | Typical Yield (%) | Reaction Conditions | Catalyst Required |
|---|---|---|---|---|
| Halogenation | 3-Position | 80-95 | Mild, RT | None |
| Suzuki Coupling | 3-Halogen | 75-90 | Pd catalyst, base | Yes |
| Sonogashira | 3-Halogen | 70-85 | Pd/Cu catalyst | Yes |
| Nucleophilic Sub. | 2,4-Position | 60-80 | Heated conditions | None |
The N-oxide functionality can be selectively reduced to regenerate the parent pyrrolo[2,3-B]pyridine compound [4]. This transformation is particularly valuable when the N-oxide group is used as an activating and directing group for functionalization reactions [6]. Common reducing agents include phosphorus trichloride, zinc dust in acetic acid, and catalytic hydrogenation conditions [24].
The deoxygenation reaction typically proceeds under mild conditions and provides access to the corresponding pyrrolo[2,3-B]pyridine derivatives without affecting other functional groups present in the molecule [4]. This selectivity is crucial for the synthesis of complex derivatives where preservation of other functionalities is important [31].
The ¹H nuclear magnetic resonance spectroscopic characterization of 3-methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide reveals distinct spectroscopic signatures that are consistent with the bicyclic heterocyclic structure containing both pyrrole and pyridine N-oxide functionalities [1] [2]. The aromatic proton region exhibits characteristic signals corresponding to the fused ring system, with the pyridine ring protons displaying downfield chemical shifts due to the electron-withdrawing effect of the nitrogen oxide functionality.
The most diagnostically significant proton resonance appears as a broad singlet in the region of δ 12.5-13.5 ppm, attributable to the exchangeable imino proton (NH) of the pyrrole ring [1]. This chemical shift is consistent with related pyrrolo[2,3-b]pyridine derivatives, where the NH proton exhibits significant deshielding due to the aromatic nature of the heterocyclic system and potential hydrogen bonding interactions [3].
Table 3.1-1: Proton Nuclear Magnetic Resonance Chemical Shift Assignments for 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| NH (Position 1) | 12.8-13.2 | br s | 1H | Pyrrole NH proton |
| H-4 | 8.2-8.4 | dd | 1H | Pyridine α-proton |
| H-6 | 7.6-7.8 | dd | 1H | Pyridine β-proton |
| H-5 | 7.1-7.3 | dd | 1H | Pyridine γ-proton |
| H-2 | 7.5-7.7 | s | 1H | Pyrrole β-proton |
| CH₃ (Position 3) | 2.4-2.6 | s | 3H | Methyl substituent |
The pyridine ring protons display characteristic coupling patterns that are diagnostic for the substitution pattern and ring orientation. The proton at position 4 (H-4) appears as a doublet of doublets in the region δ 8.2-8.4 ppm, exhibiting both ortho and meta coupling constants consistent with pyridine ring vicinal proton interactions [1] [4].
The ¹³C nuclear magnetic resonance spectrum of 3-methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide provides comprehensive structural information regarding the carbon framework and electronic environment of the bicyclic system [1] [2]. The aromatic carbon signals appear in the characteristic aromatic region (δ 100-160 ppm), with distinctive chemical shifts reflecting the influence of the nitrogen oxide functionality on the electronic distribution.
Table 3.1-2: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments for 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
| Position | Chemical Shift (δ, ppm) | Carbon Type | Electronic Environment |
|---|---|---|---|
| C-7 | 148-152 | Quaternary | N-oxide bearing carbon |
| C-4 | 144-148 | CH | α-Carbon to N-oxide |
| C-3a | 138-142 | Quaternary | Ring junction carbon |
| C-7a | 132-136 | Quaternary | Ring junction carbon |
| C-6 | 128-132 | CH | Pyridine ring carbon |
| C-5 | 116-120 | CH | Pyridine ring carbon |
| C-3 | 114-118 | Quaternary | Methyl-bearing carbon |
| C-2 | 112-116 | CH | Pyrrole ring carbon |
| CH₃ | 10-14 | CH₃ | Methyl substituent |
The carbon bearing the N-oxide functionality (C-7) exhibits significant downfield chemical shift due to the deshielding effect of the electronegative nitrogen-oxygen bond, typically appearing in the region δ 148-152 ppm [5] [6]. The quaternary carbons at the ring junction positions (C-3a and C-7a) display intermediate chemical shifts reflecting their unique electronic environments at the intersection of the two heterocyclic rings.
Two-dimensional correlation spectroscopy (2D-COSY) experiments provide definitive connectivity information for proton-proton coupling relationships within the molecular framework [7] [8]. The COSY spectrum reveals characteristic cross-peaks that confirm the structural assignments and establish through-bond connectivity patterns essential for complete spectroscopic characterization.
Table 3.1-3: Two-Dimensional COSY Correlation Analysis for 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
| Proton 1 | Proton 2 | Coupling Type | J-Value (Hz) | Structural Significance |
|---|---|---|---|---|
| H-4 | H-5 | ortho | 7.8-8.2 | Adjacent pyridine protons |
| H-5 | H-6 | ortho | 7.4-7.8 | Adjacent pyridine protons |
| H-4 | H-6 | meta | 1.2-1.6 | Through two bonds |
| NH | H-2 | meta | 2.8-3.2 | Pyrrole ring coupling |
| H-2 | CH₃ | meta | <1.0 | Through quaternary carbon |
The cross-peak between H-4 and H-5 confirms the ortho relationship of these pyridine ring protons, while the weaker cross-peak between H-4 and H-6 establishes the meta coupling characteristic of the 1,3-relationship in the pyridine ring [7]. The correlation between the NH proton and H-2 provides confirmation of the pyrrole ring connectivity and substitution pattern.
The infrared spectroscopic analysis of 3-methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide reveals characteristic vibrational signatures that are diagnostic for the N-oxide functional group [9] [4] [10]. The most prominent and analytically significant absorption corresponds to the nitrogen-oxygen stretching vibration, which appears as a strong, sharp band in the region of 1240-1265 cm⁻¹ [10] [11].
Table 3.2-1: Infrared Vibrational Frequencies for N-Oxide Functionality in 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Structural Significance |
|---|---|---|---|---|
| ν(N→O) stretch | 1252 ± 5 | Strong | Primary N-oxide stretch | Diagnostic for N-oxide |
| δ(N→O) bend | 1180 ± 10 | Medium | N-oxide bending | Secondary confirmation |
| ν(N→O) overtone | 2495 ± 15 | Weak | First overtone | Harmonic analysis |
| Combination bands | 1420-1450 | Variable | Mixed modes | Complex coupling |
The nitrogen-oxygen stretching frequency at 1252 cm⁻¹ represents the most reliable spectroscopic marker for the N-oxide functionality, exhibiting characteristics typical of heterocyclic N-oxides [10] [11]. This frequency is slightly higher than simple pyridine N-oxide (1243 cm⁻¹) due to the influence of the fused pyrrole ring system, which affects the electronic distribution and vibrational characteristics [5] [12].
The bicyclic aromatic system of 3-methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide exhibits characteristic vibrational patterns that reflect the unique electronic structure of the fused heterocyclic framework [13] [14] [15]. The aromatic carbon-carbon stretching vibrations appear in the region 1450-1650 cm⁻¹, with multiple bands corresponding to the different ring environments.
Table 3.2-2: Aromatic Ring Vibrational Frequencies for 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
| Ring System | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Electronic Character |
|---|---|---|---|---|
| Pyridine C=C | 1580-1620 | Medium | Ring stretching | Aromatic delocalization |
| Pyrrole C=C | 1520-1560 | Medium | Ring stretching | Five-membered aromatic |
| C=N stretch | 1460-1490 | Strong | Imine character | Nitrogen involvement |
| Ring breathing | 1380-1420 | Medium | Symmetric deformation | Global ring motion |
| C-H in-plane | 1280-1320 | Medium | Bending modes | Substituent influence |
The carbon-nitrogen stretching vibrations in the pyridine ring exhibit enhanced intensity due to the N-oxide functionality, appearing at 1460-1490 cm⁻¹ with strong absorption characteristics [14] [15]. This enhancement results from the increased polarity of the carbon-nitrogen bond in the presence of the electron-withdrawing N-oxide group.
The methyl substituent at position 3 contributes distinct vibrational signatures that provide additional structural confirmation and substitution pattern information [14] [15] [16]. The methyl group vibrations appear in characteristic regions that allow differentiation from other substituent types and confirmation of the regiochemistry.
Table 3.2-3: Methyl Substituent Vibrational Assignments for 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Substituent Effect |
|---|---|---|---|---|
| νₐₛ(CH₃) | 2960 ± 10 | Medium | Asymmetric stretch | C-H stretching |
| νₛ(CH₃) | 2920 ± 10 | Medium | Symmetric stretch | C-H stretching |
| δₐₛ(CH₃) | 1450 ± 5 | Medium | Asymmetric deformation | Bending mode |
| δₛ(CH₃) | 1375 ± 5 | Medium | Symmetric deformation | Umbrella mode |
| ρ(CH₃) | 1040 ± 10 | Weak | Rocking mode | Ring coupling |
The asymmetric and symmetric methyl stretching vibrations at 2960 and 2920 cm⁻¹, respectively, provide clear evidence for the presence of the methyl substituent [14] [16]. The deformation modes at 1450 and 1375 cm⁻¹ are particularly diagnostic, with the 1375 cm⁻¹ band serving as a reliable marker for methyl group presence in aromatic systems.
The mass spectrometric analysis of 3-methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide reveals characteristic fragmentation patterns that are diagnostic for N-oxide containing heterocyclic compounds [17] [18] [19]. The molecular ion peak appears at m/z 148, corresponding to the molecular formula C₈H₈N₂O, with moderate stability under electron ionization conditions.
Table 3.3-1: Molecular Ion and Primary Fragmentation Data for 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
| Ion | m/z | Relative Intensity (%) | Molecular Formula | Fragmentation Process |
|---|---|---|---|---|
| [M]⁺- | 148 | 45-55 | C₈H₈N₂O | Molecular ion |
| [M-O]⁺- | 132 | 80-90 | C₈H₈N₂ | Oxygen loss from N-oxide |
| [M-CH₃]⁺- | 133 | 25-35 | C₇H₅N₂O | Methyl radical loss |
| [M-OH]⁺- | 131 | 15-25 | C₈H₇N₂ | Hydroxyl radical loss |
| [M-CHO]⁺- | 119 | 20-30 | C₇H₇N₂ | Formyl radical loss |
The base peak commonly appears at m/z 132, corresponding to the loss of oxygen from the N-oxide functionality [M-O]⁺- [17] [18]. This fragmentation represents the most thermodynamically favorable pathway and results in the formation of the corresponding 3-methyl-1H-pyrrolo[2,3-b]pyridine radical cation. The high abundance of this fragment reflects the stability of the resulting aromatic system upon deoxygenation.
Secondary fragmentation processes involve the breakdown of primary fragment ions through various rearrangement and elimination reactions characteristic of fused heterocyclic systems [17] [18] [19]. These fragmentation pathways provide structural information regarding the stability and reactivity of different molecular regions.
Table 3.3-2: Secondary Fragmentation Patterns for 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
| Parent Ion | Product Ion | m/z | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|---|
| [M-O]⁺- (132) | [C₆H₅N₂]⁺- | 117 | 40-50 | Methyl radical loss |
| [M-O]⁺- (132) | [C₇H₆N]⁺- | 104 | 30-40 | HCN elimination |
| [M-CH₃]⁺- (133) | [C₆H₄N₂O]⁺- | 120 | 25-35 | CH radical loss |
| [M-OH]⁺- (131) | [C₆H₄N₂]⁺- | 116 | 35-45 | Methyl radical loss |
| [C₆H₅N₂]⁺- (117) | [C₅H₄N]⁺- | 78 | 60-70 | Ring contraction |
The fragment at m/z 117, corresponding to [C₆H₅N₂]⁺- , represents a significant secondary fragmentation product formed through methyl radical loss from the deoxygenated molecular ion [17] [19]. This ion subsequently undergoes ring contraction to form the pyridine-related fragment at m/z 78, which represents a stable aromatic species with high abundance in the fragmentation spectrum.
The mass spectrometric fragmentation pattern of 3-methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide exhibits several characteristic fragment ions that provide diagnostic information for structural identification and confirmation [17] [18] [19]. These fragments arise through specific bond cleavage and rearrangement processes that are typical of N-oxide heterocyclic compounds.
Table 3.3-3: Diagnostic Fragment Ions for 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide Identification
| Fragment Ion | m/z | Relative Intensity (%) | Structural Significance | Diagnostic Value |
|---|---|---|---|---|
| [C₇H₆N₂]⁺- | 118 | 45-55 | Intact bicyclic system | High structural specificity |
| [C₅H₄N]⁺- | 78 | 70-80 | Pyridine core fragment | Moderate specificity |
| [C₄H₄N]⁺- | 66 | 35-45 | Pyrrole core fragment | Moderate specificity |
| [CH₃]⁺ | 15 | 20-30 | Methyl substituent | Low specificity |
| [NO]⁺ | 30 | 15-25 | N-oxide indicator | High functional specificity |
The fragment at m/z 118 [C₇H₆N₂]⁺- provides particularly valuable structural information, as it corresponds to the bicyclic framework with the retention of both nitrogen atoms but loss of the methyl substituent and oxygen functionality [18] [19]. This fragment demonstrates high diagnostic value for confirming the pyrrolo[2,3-b]pyridine core structure and serves as a reliable marker for this class of compounds in mass spectrometric analysis.